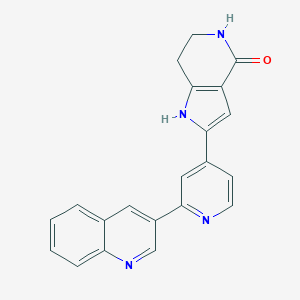

MK2-IN-3

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2-(2-quinolin-3-ylpyridin-4-yl)-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N4O/c26-21-16-11-20(25-18(16)6-8-23-21)14-5-7-22-19(10-14)15-9-13-3-1-2-4-17(13)24-12-15/h1-5,7,9-12,25H,6,8H2,(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWFLADWRSCINST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C1NC(=C2)C3=CC(=NC=C3)C4=CC5=CC=CC=C5N=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

MK2-IN-3: A Comprehensive Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK2-IN-3 is a potent and selective, ATP-competitive inhibitor of mitogen-activated protein kinase-activated protein kinase 2 (MK2 or MAPKAPK2). As a critical downstream effector of the p38 MAPK signaling pathway, MK2 plays a pivotal role in the inflammatory response, primarily through the post-transcriptional regulation of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α). This technical guide provides an in-depth overview of the mechanism of action of this compound, including its biochemical and cellular activity. Detailed experimental protocols for key assays and visualizations of the relevant signaling pathway and experimental workflows are provided to support further research and drug development efforts in the field of inflammation and related diseases.

Introduction to the p38/MK2 Signaling Pathway

The p38 mitogen-activated protein kinase (MAPK) pathway is a central signaling cascade that responds to a wide array of extracellular stimuli, including stress, inflammatory cytokines, and pathogens. Upon activation, p38 MAPK phosphorylates and activates a number of downstream substrates, with MK2 being a key effector. The activation of MK2 by p38 MAPK leads to its nuclear export and subsequent phosphorylation of various cytoplasmic targets. This signaling axis is critically involved in regulating cellular processes such as inflammation, cell cycle control, and cell migration. A primary function of activated MK2 is the regulation of the synthesis of pro-inflammatory cytokines, most notably TNF-α, at the post-transcriptional level by stabilizing their messenger RNA (mRNA).

Biochemical Mechanism of Action of this compound

This compound functions as a potent, ATP-competitive inhibitor of MK2. This mode of action involves the binding of the inhibitor to the ATP-binding pocket of the MK2 enzyme, thereby preventing the binding of ATP and the subsequent phosphorylation of its substrates.

Quantitative Inhibition Data

The inhibitory activity of this compound has been quantified against MK2 and a panel of other kinases to determine its potency and selectivity.

| Kinase Target | IC50 (nM) |

| MK2 (MAPKAPK2) | 8.5 [1] |

| MK3 | 210[1] |

| MK5 (PRAK) | 81[1] |

| ERK2 | 3440[1] |

| MNK1 | 5700[1] |

| p38α | >100,000[1] |

| MSK1 | >200,000[1] |

| MSK2 | >200,000[1] |

| CDK2 | >200,000[1] |

| JNK2 | >200,000[1] |

| IKK2 | >200,000[1] |

Cellular Mechanism of Action

In a cellular context, the inhibition of MK2 by this compound leads to a downstream blockade of the inflammatory cascade. Specifically, it has been demonstrated to potently inhibit the production of TNF-α in cellular models of inflammation.

Inhibition of TNF-α Production

This compound has been shown to inhibit the production of TNF-α in the human monocytic cell line U937, with a reported IC50 of 4.4 µM. This cellular activity underscores the inhibitor's potential to modulate the inflammatory response in a physiologically relevant setting.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of this compound.

In Vitro MK2 Kinase Assay (Non-Radioactive)

This protocol is adapted from methods used for similar MK2 inhibitors and is suitable for determining the in vitro potency of this compound.

Materials:

-

Recombinant human MK2 enzyme

-

Fluorescently labeled HSP27-derived peptide substrate

-

ATP

-

Assay Buffer: 20 mM HEPES, 10 mM MgCl₂, 1 mM DTT, 0.01% BSA, pH 7.5

-

This compound (or other test compounds) dissolved in DMSO

-

384-well assay plates

-

Microplate reader capable of measuring fluorescence

Procedure:

-

Prepare a serial dilution of this compound in DMSO. Further dilute the compound in Assay Buffer to the desired final concentrations.

-

Add the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add the MK2 enzyme to each well and incubate for 15 minutes at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of the HSP27 peptide substrate and ATP to each well. The final concentrations should be at the Km for ATP and the substrate.

-

Allow the reaction to proceed for 60 minutes at room temperature.

-

Terminate the reaction by adding an EDTA solution to a final concentration of 30 mM.

-

Measure the fluorescence of the phosphorylated and unphosphorylated peptide using a suitable microplate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular Assay for TNF-α Production in U937 Cells

This protocol describes a method to assess the cellular potency of this compound in inhibiting lipopolysaccharide (LPS)-induced TNF-α production.

Materials:

-

U937 human monocytic cells

-

RPMI-1640 cell culture medium supplemented with 10% fetal bovine serum (FBS)

-

Lipopolysaccharide (LPS) from E. coli

-

This compound dissolved in DMSO

-

96-well cell culture plates

-

Human TNF-α ELISA kit

-

Plate reader for ELISA

Procedure:

-

Seed U937 cells in a 96-well plate at a density of 1 x 10⁵ cells per well in RPMI-1640 medium with 10% FBS.

-

Differentiate the cells into a macrophage-like phenotype by treating with phorbol 12-myristate 13-acetate (PMA) at a concentration of 10-100 ng/mL for 24-48 hours.

-

After differentiation, replace the medium with fresh RPMI-1640 containing 10% FBS.

-

Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for 1 hour.

-

Stimulate the cells with LPS at a final concentration of 1 µg/mL to induce TNF-α production.

-

Incubate the cells for 4-6 hours at 37°C in a 5% CO₂ incubator.

-

Collect the cell culture supernatant.

-

Quantify the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.

-

Calculate the percent inhibition of TNF-α production for each concentration of this compound and determine the IC50 value.

In Vivo Rat Lipopolysaccharide (LPS) Model of Inflammation

This protocol provides a framework for evaluating the in vivo efficacy of this compound in a rodent model of acute inflammation.

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

Lipopolysaccharide (LPS) from E. coli

-

This compound formulated for oral administration

-

Vehicle control for this compound

-

Blood collection supplies

-

Rat TNF-α ELISA kit

Procedure:

-

Acclimatize the rats for at least one week before the experiment.

-

Fast the animals overnight before the study.

-

Administer this compound (e.g., 10, 30, 100 mg/kg) or vehicle control orally (p.o.) to the rats.

-

After 1 hour (or a time determined by pharmacokinetic studies), administer LPS (e.g., 1 mg/kg) via intraperitoneal (i.p.) injection to induce an inflammatory response.

-

At a predetermined time point post-LPS challenge (e.g., 90 minutes, when TNF-α levels are expected to peak), collect blood samples via cardiac puncture or another appropriate method.

-

Process the blood samples to obtain plasma or serum.

-

Measure the concentration of TNF-α in the plasma or serum samples using a rat TNF-α ELISA kit.

-

Determine the percent inhibition of TNF-α production at each dose of this compound compared to the vehicle-treated group.

Visualizations

Signaling Pathway Diagram

References

The MK2-IN-3 Signaling Pathway: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the signaling pathway inhibited by MK2-IN-3, a potent and selective inhibitor of MAPK-activated protein kinase 2 (MK2). This document details the core signaling cascade, presents quantitative data on inhibitor performance, outlines detailed experimental protocols for studying this pathway, and provides visual diagrams to facilitate understanding of the complex molecular interactions.

Core Signaling Pathway: p38 MAPK/MK2 Axis

The primary signaling pathway targeted by this compound is the p38 mitogen-activated protein kinase (MAPK) cascade, a critical regulator of cellular responses to stress and inflammation.[1][2][3][4][5] In this pathway, various extracellular stimuli, such as inflammatory cytokines (e.g., TNFα, IL-1), growth factors, and environmental stressors, activate a cascade of kinases.[1][2][3] This typically involves the activation of MAP kinase kinase kinases (MAP3Ks) which in turn phosphorylate and activate MAP kinase kinases (MAP2Ks), specifically MKK3 and MKK6.[2][4]

MKK3/6 then dually phosphorylate and activate p38 MAPK.[4][6] Activated p38 MAPK translocates from the cytoplasm to the nucleus where it phosphorylates and activates its downstream substrate, MK2.[1][7] The active p38-MK2 complex is then exported to the cytoplasm, where MK2 can phosphorylate a variety of substrates, leading to diverse cellular outcomes.[1][7] this compound acts as an ATP-competitive inhibitor of MK2, thereby preventing the phosphorylation of its downstream targets.[1]

Data Presentation: Quantitative Analysis of this compound

The following tables summarize the key quantitative data for this compound, providing insights into its potency and selectivity.

| Inhibitor | Target | IC₅₀ (nM) | Assay Type | Reference |

| This compound | MK2 (MAPKAP-K2) | 8.5 | Biochemical Assay | [1][8][9] |

| This compound hydrate | MK2 (MAPKAP-K2) | 0.85 | Biochemical Assay | [10] |

Table 1: Potency of this compound and its hydrate form against MK2.

| Inhibitor | Off-Target Kinase | IC₅₀ (µM) | Reference |

| This compound | MK3 | 0.21 | [8][9] |

| This compound | MK5 | 0.081 | [8][9][10] |

| This compound | ERK2 | 3.44 | [8][10] |

| This compound | MNK1 | 5.7 | [8][10] |

| This compound | p38α | >100 | [8] |

| This compound | MSK1 | >200 | [8] |

| This compound | MSK2 | >200 | [8] |

| This compound | CDK2 | >200 | [8] |

| This compound | JNK2 | >200 | [8] |

| This compound | IKK2 | >200 | [8] |

Table 2: Selectivity profile of this compound against a panel of related kinases.

| Cell Line | Stimulus | Measured Effect | IC₅₀ (µM) | Reference |

| U937 | LPS | TNFα production | 4.4 | [8][9] |

Table 3: Cellular activity of this compound in inhibiting TNFα production.

Mandatory Visualization

Signaling Pathway Diagram

Caption: The p38 MAPK/MK2 signaling cascade and the inhibitory action of this compound.

Experimental Workflow: Western Blot for p38 MAPK Activation

Caption: Workflow for assessing p38 MAPK activation via Western blotting.

Experimental Protocols

In Vitro MK2 Kinase Assay

This protocol is designed to measure the enzymatic activity of MK2 and assess the inhibitory potential of compounds like this compound.

Materials:

-

Recombinant active MK2 enzyme

-

MK2 substrate (e.g., HSP27 peptide)

-

Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)

-

ATP

-

This compound or other test compounds

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO, then dilute further in kinase buffer.

-

In a 384-well plate, add 1 µl of the diluted inhibitor or DMSO vehicle control.

-

Add 2 µl of recombinant MK2 enzyme diluted in kinase buffer to each well.

-

Initiate the kinase reaction by adding 2 µl of a substrate/ATP mix (e.g., 50 µM ATP and appropriate concentration of HSP27 peptide in kinase buffer).

-

Incubate the plate at room temperature for 60 minutes.

-

To stop the reaction and detect ADP formation, add 5 µl of ADP-Glo™ Reagent.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µl of Kinase Detection Reagent.

-

Incubate at room temperature for 30 minutes.

-

Measure luminescence using a plate reader.

-

Calculate IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Western Blot for Phospho-p38 MAPK

This protocol details the detection of activated p38 MAPK by measuring its phosphorylation state.

Materials:

-

Cell culture reagents

-

Stimulus (e.g., anisomycin, LPS)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody: anti-phospho-p38 MAPK (Thr180/Tyr182)

-

Primary antibody: anti-total p38 MAPK (for loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Plate cells and grow to desired confluency.

-

Treat cells with the desired stimulus for the appropriate time to activate the p38 pathway.

-

Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

-

Clarify lysates by centrifugation and collect the supernatant.

-

Determine protein concentration using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with anti-phospho-p38 MAPK antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply chemiluminescent substrate and visualize the signal using an imaging system.

-

Strip the membrane and re-probe with anti-total p38 MAPK antibody as a loading control.

Measurement of TNFα Secretion by ELISA

This protocol describes the quantification of TNFα released from cells into the culture medium.

Materials:

-

THP-1 cells or other suitable cell line

-

Cell culture medium

-

LPS (Lipopolysaccharide)

-

This compound or other test compounds

-

Human TNFα ELISA kit

Procedure:

-

Plate THP-1 cells (e.g., at 4.8 x 10⁴ cells/well in a 96-well plate) in 200 µl of culture medium.

-

Prepare serial dilutions of this compound. Add 25 µl of the diluted compound or vehicle control to the appropriate wells.

-

Stimulate the cells by adding LPS to a final concentration of 1 µg/ml.

-

Incubate the plate for 17 hours at 37°C in a 5% CO₂ incubator.

-

Carefully collect the cell culture supernatants.

-

Quantify the concentration of human TNFα in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.[11][12][13] This typically involves: a. Adding standards and samples to a pre-coated microplate. b. Incubating with a detection antibody. c. Adding a streptavidin-HRP conjugate. d. Adding a substrate solution to develop color. e. Stopping the reaction and reading the absorbance at 450 nm.

-

Calculate the concentration of TNFα in each sample based on the standard curve.

Downstream Effects and Broader Context

The inhibition of MK2 by this compound has significant downstream consequences beyond the reduction of TNFα. MK2 is known to phosphorylate a range of substrates that regulate gene expression, cell migration, and cytoskeletal organization.[5][11]

In the context of inflammation , MK2 regulates the stability of mRNAs encoding for various pro-inflammatory cytokines and chemokines.[14] Therefore, inhibition of MK2 can lead to a broad anti-inflammatory effect.

In the central nervous system , the p38/MK2 pathway plays a role in synaptic plasticity.[15] MK2 can phosphorylate cofilin, a key regulator of actin dynamics, thereby influencing dendritic spine morphology and AMPA receptor trafficking.[15] This highlights the potential for MK2 inhibitors in neurological and psychiatric disorders.

Furthermore, MK2 has been implicated in the cellular stress response and apoptosis, in some contexts promoting the nuclear translocation of caspase-3.[16] The diverse roles of MK2 underscore the therapeutic potential of inhibitors like this compound across a range of diseases, including inflammatory disorders, cancer, and neurodegenerative diseases. Further research into the specific downstream substrates affected by this compound in different cellular contexts will be crucial for fully elucidating its therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 5. Frontiers | The p38MAPK-MK2 Signaling Axis as a Critical Link Between Inflammation and Synaptic Transmission [frontiersin.org]

- 6. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. Distinct Cellular Functions of MK2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubcompare.ai [pubcompare.ai]

- 9. benchchem.com [benchchem.com]

- 10. tools.thermofisher.com [tools.thermofisher.com]

- 11. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. novamedline.com [novamedline.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. researchgate.net [researchgate.net]

- 15. The MK2/3 cascade regulates AMPAR trafficking and cognitive flexibility - PMC [pmc.ncbi.nlm.nih.gov]

- 16. MK2 nonenzymatically promotes nuclear translocation of caspase-3 and resultant apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Function of MK2-IN-3

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK2-IN-3 is a potent and selective, ATP-competitive inhibitor of MAPK-activated protein kinase 2 (MK2), a key enzyme in the inflammatory signaling cascade. By targeting MK2, this small molecule effectively modulates the downstream production of pro-inflammatory cytokines, most notably tumor necrosis factor-alpha (TNF-α). This technical guide provides a comprehensive overview of the function of this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols for its characterization. The information presented herein is intended to support further research and drug development efforts targeting the p38/MK2 signaling pathway.

Introduction

The p38 mitogen-activated protein kinase (MAPK) pathway plays a crucial role in cellular responses to stress and inflammation.[1] A key downstream effector in this pathway is the MAPK-activated protein kinase 2 (MK2), a serine/threonine kinase.[1] Upon activation by p38 MAPK, MK2 phosphorylates various substrates, leading to the stabilization of mRNAs encoding for pro-inflammatory cytokines such as TNF-α.[1] Consequently, inhibition of MK2 presents a promising therapeutic strategy for a range of inflammatory diseases.

This compound, a member of the pyrrolopyridine class of compounds, has emerged as a valuable tool for studying the biological functions of MK2 due to its high potency and selectivity.[1] This guide will delve into the technical details of this compound's function, providing researchers with the necessary information to effectively utilize this inhibitor in their studies.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of MK2.[1] It binds to the ATP-binding pocket of the MK2 enzyme, preventing the phosphorylation of its downstream substrates. This mode of action effectively blocks the signaling cascade that leads to the production of inflammatory mediators.

The p38/MK2 Signaling Pathway

The p38/MK2 signaling pathway is a central regulator of the inflammatory response. The pathway is initiated by various extracellular stimuli, such as lipopolysaccharide (LPS), which activate upstream kinases that in turn phosphorylate and activate p38 MAPK. Activated p38 then phosphorylates and activates MK2, leading to the phosphorylation of downstream targets, including tristetraprolin (TTP), which results in the stabilization of TNF-α mRNA and subsequent cytokine production.

Caption: The p38/MK2 signaling pathway leading to TNF-α production and its inhibition by this compound.

Quantitative Data

In Vitro Efficacy and Selectivity

This compound demonstrates high potency against MK2 with an IC50 of 8.5 nM.[1] Its selectivity has been profiled against a panel of other kinases, highlighting its specificity for MK2.

| Kinase Target | IC50 (µM) |

| MK2 | 0.0085 |

| MK3 | 0.21 |

| MK5 | 0.081 |

| ERK2 | 3.44 |

| MNK1 | 5.7 |

| p38α | >100 |

| MSK1 | >200 |

| MSK2 | >200 |

| CDK2 | >200 |

| JNK2 | >200 |

| IKK2 | >200 |

Table 1: Kinase selectivity profile of this compound. Data sourced from commercial suppliers.[1]

Cellular Activity

In a cellular context, this compound effectively inhibits the production of TNF-α in U937 human monocytic cells stimulated with lipopolysaccharide (LPS), with an IC50 of 4.4 µM.[1]

In Vivo Efficacy

An in vivo study in a rat model of LPS-induced inflammation demonstrated that a single oral dose of 20 mg/kg of this compound resulted in a 20% inhibition of TNF-α production.[1]

Experimental Protocols

MK2 Kinase Assay

This protocol outlines the determination of the in vitro inhibitory activity of this compound against the MK2 enzyme.

Workflow:

Caption: Workflow for the in vitro MK2 kinase inhibition assay.

Methodology:

-

Reagents:

-

MK2 enzyme (recombinant)

-

Substrate: Biotinylated peptide substrate (HSP27tide)

-

[γ-33P]ATP

-

Assay buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl2, 0.01% Triton X-100, 2 mM DTT.

-

This compound serially diluted in DMSO.

-

Stop solution: 100 mM phosphoric acid.

-

-

Procedure:

-

The assay is performed in a 96-well plate format.

-

Add 10 µL of diluted this compound or DMSO (vehicle control) to the wells.

-

Add 20 µL of MK2 enzyme solution and incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding 20 µL of a mixture containing the HSP27tide substrate and [γ-33P]ATP.

-

Incubate the reaction for 60 minutes at 30°C.

-

Stop the reaction by adding 50 µL of 100 mM phosphoric acid.

-

Transfer the reaction mixture to a streptavidin-coated filter plate.

-

Wash the filter plate to remove unincorporated [γ-33P]ATP.

-

Measure the amount of incorporated 33P using a scintillation counter.

-

Calculate the percent inhibition relative to the DMSO control and determine the IC50 value.

-

U937 Cell-Based TNF-α Assay

This protocol describes the measurement of this compound's ability to inhibit TNF-α production in a human monocytic cell line.

Methodology:

-

Cell Culture:

-

Culture U937 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 humidified incubator.

-

-

Assay Procedure:

-

Plate U937 cells in a 96-well plate at a density of 1 x 10^5 cells/well.

-

Treat the cells with serial dilutions of this compound or DMSO (vehicle control) for 1 hour.

-

Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 4 hours.

-

Centrifuge the plate to pellet the cells.

-

Collect the supernatant and measure the concentration of TNF-α using a commercially available ELISA kit according to the manufacturer's instructions.

-

Calculate the percent inhibition of TNF-α production relative to the LPS-stimulated, vehicle-treated control and determine the IC50 value.

-

In Vivo Rat Lipopolysaccharide (LPS) Model

This protocol details the evaluation of this compound's efficacy in a rodent model of acute inflammation.

Methodology:

-

Animals:

-

Male Lewis rats are used for this study. Animals are allowed to acclimate for at least one week before the experiment.

-

-

Dosing and LPS Challenge:

-

Prepare a formulation of this compound for oral administration. A typical formulation involves dissolving the compound in a vehicle such as 0.5% methylcellulose.

-

Administer this compound orally (p.o.) to the rats at the desired dose (e.g., 20 mg/kg). A vehicle control group should be included.

-

One hour after compound administration, challenge the rats with an intraperitoneal (i.p.) injection of LPS (e.g., 1 mg/kg).

-

-

Sample Collection and Analysis:

-

At a specified time point after LPS challenge (e.g., 90 minutes), collect blood samples via cardiac puncture into tubes containing an anticoagulant.

-

Centrifuge the blood samples to obtain plasma.

-

Measure the concentration of TNF-α in the plasma using a rat-specific ELISA kit according to the manufacturer's instructions.

-

Calculate the percent inhibition of TNF-α production in the this compound treated group compared to the vehicle-treated control group.

-

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of MK2. Its ability to effectively block the p38/MK2 signaling pathway and subsequent TNF-α production in both in vitro and in vivo models makes it an invaluable research tool for investigating the role of MK2 in inflammatory processes. The detailed protocols provided in this guide are intended to facilitate the consistent and reproducible use of this compound in preclinical research and drug discovery programs aimed at developing novel anti-inflammatory therapeutics.

References

MK2-IN-3 Downstream Targets in Macrophages: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitogen-activated protein kinase-activated protein kinase 2 (MK2) is a critical serine/threonine kinase downstream of the p38 MAPK signaling pathway. It plays a pivotal role in the inflammatory response, primarily by regulating the synthesis of pro-inflammatory cytokines and chemokines at the post-transcriptional level. In macrophages, the MK2 pathway is a central hub for controlling immune responses. MK2-IN-3 is a potent and selective, ATP-competitive inhibitor of MK2 with an IC50 of 8.5 nM, making it a valuable tool for investigating the physiological roles of MK2 and a potential therapeutic agent for inflammatory diseases.[1][2] This technical guide provides an in-depth overview of the known downstream targets of MK2 in macrophages, focusing on the effects of its inhibition by compounds like this compound. It includes quantitative data on target modulation, detailed experimental protocols, and visual diagrams of the core signaling pathway and workflows.

The p38/MK2 Signaling Pathway in Macrophages

The activation of macrophages by stimuli such as lipopolysaccharide (LPS) triggers the p38 MAPK signaling cascade.[3] Activated p38 MAPK phosphorylates and activates its downstream substrate, MK2. A primary function of activated MK2 is to phosphorylate and thereby inactivate RNA-binding proteins like Tristetraprolin (TTP), also known as ZFP36.[4][5]

In its active, unphosphorylated state, TTP binds to AU-rich elements (AREs) in the 3'-untranslated regions (3'-UTRs) of messenger RNAs (mRNAs) that encode for many pro-inflammatory cytokines, targeting them for degradation.[6] MK2-mediated phosphorylation of TTP at key serine residues (S52 and S178) creates a binding site for 14-3-3 proteins.[6][7] The resulting TTP:14-3-3 complex is sequestered and inactivated, preventing the degradation of target mRNAs.[7] This leads to the stabilization and enhanced translation of these transcripts, resulting in a robust pro-inflammatory response.[7][8] Inhibition of MK2, therefore, prevents TTP inactivation, leading to the rapid decay of cytokine and chemokine mRNAs and a suppressed inflammatory response.[9][10]

Downstream Target Modulation by MK2 Inhibition

Inhibition of MK2 in macrophages leads to a significant reduction in the production of a wide array of pro-inflammatory cytokines and chemokines. This effect has been quantified using genetic knockout models (MK2-/-) and specific small molecule inhibitors. While comprehensive proteomics data on MK2-inhibited macrophages is not yet widely available, targeted analyses have consistently identified the following key downstream targets.

Table 1: Effect of MK2 Inhibition on Cytokine & Chemokine Production in LPS-Stimulated Macrophages

Data derived from studies using MK2 knockout (MK2-/-) or general MK2 inhibitors in bone marrow-derived macrophages (BMDMs) stimulated with LPS for 24 hours.[1][9][10]

| Target Cytokine/Chemokine | Function | Observation | Quantitative Change |

| TNF-α | Pro-inflammatory cytokine, master regulator of inflammation | Production significantly decreased | >80% reduction vs. WT |

| IL-6 | Pro-inflammatory cytokine, involved in acute phase response | Production significantly decreased | >70% reduction vs. WT |

| IL-1β | Pro-inflammatory cytokine, pyrogen | Production significantly decreased | >60% reduction vs. WT |

| MCP-1 (CCL2) | Chemokine, recruits monocytes, memory T cells, dendritic cells | Production significantly decreased | >75% reduction vs. WT |

| Mip-1α (CCL3) | Chemokine, attracts various immune cells, pyrogen | Production significantly decreased | >70% reduction vs. WT |

| Mip-2α (CXCL2) | Chemokine, potent chemoattractant for neutrophils | Production significantly decreased | >65% reduction vs. WT |

Table 2: Cellular Potency of Specific MK2 Inhibitor PF-3644022

PF-3644022 is a potent and selective MK2 inhibitor with a similar mechanism of action to this compound. Data shows the concentration required for 50% inhibition (IC50) of cytokine production.[6][7][8]

| Cell System | Stimulant | Target | IC50 Value |

| Human U937 Monocytic Cells | LPS | TNF-α | 160 nM |

| Human Whole Blood | LPS | TNF-α | 1.6 µM |

| Human Whole Blood | LPS | IL-6 | 10.3 µM |

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to identify and quantify the downstream targets of MK2 inhibition in macrophages.

Protocol: Macrophage Stimulation and Supernatant Collection

This protocol describes the in vitro stimulation of macrophages with LPS to induce a pro-inflammatory response.[11][12]

-

Cell Seeding: Culture macrophages (e.g., bone marrow-derived macrophages or RAW 264.7 cells) in complete RPMI 1640 medium. Seed cells in multi-well plates (e.g., 24-well plates at 4 x 10^5 cells/mL) and allow them to adhere and acclimate for 24 hours.[12]

-

Inhibitor Pre-treatment: Prepare stock solutions of this compound in DMSO. Dilute the inhibitor to the desired final concentrations in fresh culture medium. Remove the old medium from the cells and add the medium containing the inhibitor (or a vehicle control, e.g., 0.1% DMSO). Incubate for 1-2 hours.

-

LPS Stimulation: Prepare a working solution of LPS (from E. coli) in culture medium. Add LPS to the wells to a final concentration of 10-100 ng/mL.[11]

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a specified period (e.g., 4-24 hours, depending on the target analyte).

-

Supernatant Collection: After incubation, centrifuge the plates at low speed (e.g., 300 x g for 5 minutes) to pellet any detached cells. Carefully collect the cell-free supernatant and store it at -80°C until analysis.

Protocol: Multiplex Cytokine Array (Bead-based)

This protocol provides a general workflow for quantifying multiple cytokines and chemokines simultaneously from collected macrophage supernatants using a bead-based multiplex assay.

-

Reagent Preparation: Reconstitute lyophilized standards, detection antibodies, and other kit reagents according to the manufacturer's instructions. Prepare a standard curve by performing serial dilutions of the reconstituted standard mix.

-

Plate Preparation: Add the antibody-coupled magnetic bead cocktail to each well of a 96-well filter plate. Wash the beads using a plate washer or vacuum manifold with the provided wash buffer.

-

Sample Incubation: Add standards, controls, and macrophage supernatant samples to the appropriate wells. Incubate the plate on an orbital shaker for 2 hours at room temperature, protected from light.

-

Detection Antibody Incubation: Wash the beads twice. Add the biotinylated detection antibody cocktail to each well and incubate on a shaker for 1 hour at room temperature.

-

Streptavidin-PE Incubation: Wash the beads twice. Add Streptavidin-Phycoerythrin (SAPE) solution to each well and incubate on a shaker for 30 minutes at room temperature.

-

Data Acquisition: Wash the beads three times. Resuspend the beads in assay buffer. Acquire data on a compatible flow cytometry-based system (e.g., Luminex platform).

-

Data Analysis: Use the system's software to analyze the median fluorescence intensity (MFI) of each bead set. Generate a standard curve and calculate the concentration of each analyte in the unknown samples.

Protocol: Western Blot for Phosphorylated TTP

This protocol outlines the steps for detecting the phosphorylation status of TTP, a direct substrate of MK2.

-

Cell Lysis: Following stimulation (a short time course, e.g., 0, 15, 30, 60 minutes, is recommended), wash cells with ice-cold PBS. Lyse the cells directly on the plate with ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail. Scrape the cells, transfer the lysate to a microfuge tube, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.

-

Protein Quantification: Determine the protein concentration of the supernatant using a standard method (e.g., BCA assay).

-

Sample Preparation: Mix 20-40 µg of protein lysate with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

-

SDS-PAGE and Transfer: Load samples onto a polyacrylamide gel and separate proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using non-fat milk for blocking as its phosphoprotein (casein) content can cause high background.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated TTP (e.g., anti-phospho-TTP Ser178) diluted in 5% BSA/TBST. Incubation is typically performed overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in 5% BSA/TBST for 1 hour at room temperature.

-

Detection: Wash the membrane three times for 10 minutes each with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using a digital imager or X-ray film.

-

Stripping and Re-probing (Optional): To confirm equal protein loading, the membrane can be stripped of antibodies and re-probed with an antibody against total TTP or a housekeeping protein like β-actin.

Conclusion

The p38/MK2 signaling axis is a critical regulator of the macrophage inflammatory response. The specific inhibitor this compound provides a powerful tool to dissect this pathway and modulate its output. The primary downstream effect of MK2 inhibition in macrophages is the destabilization of cytokine and chemokine mRNAs, leading to a potent and broad-spectrum anti-inflammatory effect. The key targets—including TNF-α, IL-6, IL-1β, and various chemokines—are central players in numerous inflammatory pathologies, highlighting the therapeutic potential of targeting MK2. The experimental protocols detailed herein provide a robust framework for researchers to further investigate the downstream effects of MK2 inhibition and explore its utility in various disease models.

References

- 1. Global characterization of macrophage polarization mechanisms and identification of M2-type polarization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Identification of Macrophage-enriched Glycoproteins Using Glycoproteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 脂多糖(LPS)刺激免疫细胞-流式实验-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. A benzothiophene inhibitor of mitogen-activated protein kinase-activated protein kinase 2 inhibits tumor necrosis factor alpha production and has oral anti-inflammatory efficacy in acute and chronic models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Rapid profiling of protein kinase inhibitors by quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Metabololipidomic and proteomic profiling reveals aberrant macrophage activation and interrelated immunomodulatory mediator release during aging - PMC [pmc.ncbi.nlm.nih.gov]

The Role of MK2-IN-3 in Neuroinflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders, including neurodegenerative diseases such as Alzheimer's. A key signaling pathway implicated in the production of pro-inflammatory cytokines is the p38 MAPK/MK2 cascade. Mitogen-activated protein kinase-activated protein kinase 2 (MK2) is a downstream substrate of p38 MAPK and plays a pivotal role in regulating the synthesis of inflammatory mediators at the post-transcriptional level.[1] Inhibition of MK2 has emerged as a promising therapeutic strategy to control neuroinflammation. MK2-IN-3 is a potent and selective, ATP-competitive inhibitor of MK2.[2][3][4][5] This technical guide provides an in-depth overview of the role of this compound in neuroinflammation, including its mechanism of action, relevant signaling pathways, quantitative data on its activity, and detailed experimental protocols for its investigation.

Introduction to MK2 and Neuroinflammation

Neuroinflammation is characterized by the activation of glial cells, primarily microglia and astrocytes, and the subsequent release of inflammatory molecules, including cytokines and chemokines.[6] This process, while initially protective, can become chronic and contribute to neuronal damage and disease progression. The p38 mitogen-activated protein kinase (MAPK) pathway is a central regulator of the inflammatory response.[7][8][9] Upon activation by cellular stressors and inflammatory stimuli, p38 MAPK phosphorylates and activates its downstream substrate, MK2.[1][10] Activated MK2 then translocates from the nucleus to the cytoplasm, where it phosphorylates various target proteins, leading to the stabilization of mRNAs encoding pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[11][12] By inhibiting MK2, the production of these key inflammatory mediators can be suppressed, offering a targeted approach to mitigating neuroinflammation.

This compound: A Potent and Selective MK2 Inhibitor

This compound is a small molecule inhibitor that demonstrates high potency and selectivity for MK2. Its inhibitory activity and selectivity profile are summarized in the tables below.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) | Assay Type | Reference |

| MK2 | 8.5 | Kinase Assay | [2][4][5] |

| MK2 (hydrate) | 0.85 | Kinase Assay | |

| TNF-α production (U937 cells) | 4,400 | Cell-based Assay | [2][5] |

Table 2: Selectivity Profile of this compound

| Kinase | IC50 (µM) | Reference |

| MK3 | 0.21 | [2][5] |

| MK5 | 0.081 | [2][5] |

| ERK2 | 3.44 | [2][5] |

| MNK1 | 5.7 | [2][5] |

| p38α | >100 | [2][5] |

| MSK1 | >200 | [2][5] |

| MSK2 | >200 | [2][5] |

| CDK2 | >200 | [2][5] |

| JNK2 | >200 | [2][5] |

| IKK2 | >200 | [2][5] |

Signaling Pathways

The primary mechanism of action of this compound is the inhibition of the p38/MK2 signaling pathway, which is a critical regulator of pro-inflammatory cytokine production.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the role of this compound in neuroinflammation.

In Vitro Studies

This protocol describes the isolation and culture of primary microglia from neonatal mouse pups.[2]

Materials:

-

Neonatal mouse pups (P0-P3)

-

Dissection medium (e.g., HBSS)

-

2.5% Trypsin

-

Trypsin inhibitor (e.g., soybean trypsin inhibitor)

-

DNase I

-

Culture medium (e.g., DMEM/F12 with 10% FBS and penicillin/streptomycin)

-

T-75 culture flasks coated with Poly-D-Lysine (PDL)

Procedure:

-

Euthanize neonatal pups and dissect brains in cold dissection medium.

-

Remove meninges and mince the brain tissue.

-

Digest the tissue with 2.5% trypsin for 15 minutes at 37°C.

-

Neutralize trypsin with trypsin inhibitor and add DNase I to reduce viscosity.

-

Centrifuge the cell suspension at 400 x g for 5 minutes.

-

Resuspend the cell pellet in culture medium and plate in PDL-coated T-75 flasks.

-

Culture the mixed glial cells for 7-10 days, changing the medium every 3-4 days.

-

Isolate microglia by shaking the flasks to detach them from the astrocyte layer.

-

Collect the supernatant containing microglia and plate for experiments.

References

- 1. researchgate.net [researchgate.net]

- 2. Intranasal MMI-0100 Attenuates Aβ1−42- and LPS-Induced Neuroinflammation and Memory Impairments via the MK2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. criver.com [criver.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The MK2 cascade mediates transient alteration in mGluR-LTD and spatial learning in a murine model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of MK2 kinase as a potential therapeutic target to control neuroinflammation in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inflammatory cytokines TNFα, IL-1β, and IL-6 are induced in endotoxin- stimulated microglia through different signaling cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Memory-Like Inflammatory Responses of Microglia to Rising Doses of LPS: Key Role of PI3Kγ [frontiersin.org]

- 10. Assaying Microglia Functions In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Microglia Responses to Pro-inflammatory Stimuli (LPS, IFNγ+TNFα) and Reprogramming by Resolving Cytokines (IL-4, IL-10) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Role of MK2-IN-3 in Cancer Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitogen-activated protein kinase-activated protein kinase 2 (MK2), a key downstream effector of the p38 MAPK signaling pathway, has emerged as a significant target in cancer therapy. Its involvement in fundamental cellular processes such as inflammation, cell cycle regulation, and apoptosis makes it a critical node in cancer cell proliferation and survival. This technical guide provides an in-depth overview of the MK2 inhibitor, MK2-IN-3, and its impact on cancer cell proliferation. We will explore its mechanism of action, summarize available quantitative data on its efficacy, detail relevant experimental protocols, and visualize the associated signaling pathways.

Introduction to the p38/MK2 Signaling Pathway in Cancer

The p38 mitogen-activated protein kinase (MAPK) pathway is a crucial signaling cascade that responds to a variety of extracellular stimuli, including stress, cytokines, and growth factors. Upon activation, p38 MAPK phosphorylates and activates its downstream substrate, MK2. This activation leads to the nuclear export of the p38/MK2 complex, allowing MK2 to phosphorylate a range of cytoplasmic targets.[1][2]

The p38/MK2 pathway plays a multifaceted role in cancer. It is implicated in promoting inflammation within the tumor microenvironment, a well-established driver of tumor progression.[3][4] Furthermore, this pathway regulates the expression of genes involved in cell cycle control and apoptosis, thereby influencing cancer cell survival and proliferation.[5] Dysregulation of the p38/MK2 pathway has been observed in various cancer types, correlating with poor prognosis and resistance to therapy.[3] Therefore, targeting MK2 presents a promising therapeutic strategy to counteract these pro-tumorigenic effects.

This compound: A Potent and Selective MK2 Inhibitor

This compound is a potent and selective, ATP-competitive inhibitor of MK2. It exhibits a high degree of selectivity for MK2 over other kinases, making it a valuable tool for studying the specific functions of MK2 in cellular processes.

Biochemical Potency and Selectivity

The inhibitory activity of this compound has been characterized in biochemical assays, demonstrating its high affinity for MK2.

| Kinase | IC50 (nM) |

| MK2 | 8.5 |

| MK3 | 210 |

| MK5 | 81 |

| ERK2 | 3440 |

| MNK1 | 5700 |

| p38α | >100000 |

| MSK1 | >200000 |

| MSK2 | >200000 |

| CDK2 | >200000 |

| JNK2 | >200000 |

| IKK2 | >200000 |

| Table 1: Biochemical IC50 values of this compound against a panel of kinases. Data compiled from publicly available sources.[2] |

Effect of this compound on Cancer Cell Proliferation

While comprehensive data on the single-agent anti-proliferative activity of this compound across a wide range of cancer cell lines is still emerging in publicly available literature, existing studies indicate its potential to inhibit cancer cell growth, particularly in combination with other therapeutic agents.

One study investigated the effect of an MK2 inhibitor, referred to as MK2 inhibitor III (which is this compound), in combination with the chemotherapeutic agent etoposide on the viability of several cancer cell lines. The results demonstrated that the addition of the MK2 inhibitor significantly enhanced the cytotoxic effect of etoposide.

| Cell Line | Cancer Type | Treatment | % Viability Reduction (approx.) |

| NCI-H69 | Small Cell Lung Cancer | 1 µM this compound + Etoposide (20-150 µM) | 60-75% |

| MDA-MB-231 | Breast Cancer | 1 µM this compound + 150 µM Etoposide | Significant sensitization |

| SW-620 | Colorectal Cancer | 1 µM this compound + 150 µM Etoposide | Significant sensitization |

| SW-480 | Colorectal Cancer | 1 µM this compound + 150 µM Etoposide | No significant sensitization |

| Table 2: Effect of this compound in combination with Etoposide on cancer cell viability. Data is qualitative as specific percentage reductions for all cell lines were not provided in the source. |

Another study on lung adenocarcinoma cell lines, A549 and H358, reported the IC50 values for a potent MK2 inhibitor. While the specific inhibitor was not explicitly named this compound, its characteristics are consistent with a highly selective MK2 inhibitor.

| Cell Line | Cancer Type | IC50 (24h) | IC50 (48h) |

| A549 | Lung Adenocarcinoma | Not Reported | ~10 µM |

| H358 | Lung Adenocarcinoma | Not Reported | ~15 µM |

| Table 3: Anti-proliferative IC50 values of a potent MK2 inhibitor in lung adenocarcinoma cell lines. The exact identity of the inhibitor as this compound is not confirmed. |

It is important to note that the direct anti-proliferative effects of this compound as a monotherapy may be cell-context dependent and further research is required to establish a comprehensive profile of its single-agent efficacy across a broader panel of cancer cell lines.

Signaling Pathways and Experimental Workflows

The p38/MK2 Signaling Pathway

The following diagram illustrates the canonical p38/MK2 signaling pathway, which is a key target of this compound.

Caption: The p38/MK2 signaling cascade.

Experimental Workflow for Assessing Cell Proliferation

This diagram outlines a typical workflow for evaluating the effect of this compound on cancer cell proliferation.

Caption: Workflow for cell proliferation assay.

Detailed Experimental Protocols

Cell Viability Assay (MTT/MTS Assay)

Objective: To determine the effect of this compound on the metabolic activity and proliferation of cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well tissue culture plates

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

-

Solubilization solution (for MTT assay, e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

-

Compound Preparation: Prepare a serial dilution of this compound in complete medium. The final concentration of DMSO should be kept below 0.1% to avoid solvent toxicity.

-

Treatment: Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT/MTS Addition:

-

For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Then, add 100 µL of solubilization solution and incubate overnight at 37°C to dissolve the formazan crystals.

-

For MTS assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours.

-

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis

Objective: To analyze the effect of this compound on the phosphorylation status of MK2 and its downstream targets.

Materials:

-

Cancer cells treated with this compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-MK2, anti-MK2, anti-phospho-HSP27, anti-HSP27, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Lysis: Treat cells with this compound for the desired time. Wash cells with cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Flow Cytometry for Cell Cycle Analysis

Objective: To determine the effect of this compound on the cell cycle distribution of cancer cells.

Materials:

-

Cancer cells treated with this compound

-

PBS

-

Ethanol (70%, ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Cell Treatment and Harvesting: Treat cells with this compound for the desired time. Harvest the cells by trypsinization and collect them by centrifugation.

-

Fixation: Wash the cells with PBS and fix them by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Data Acquisition: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound is a valuable research tool for elucidating the role of the p38/MK2 signaling pathway in cancer biology. The available data, though still emerging, suggests that inhibition of MK2 can be an effective strategy to inhibit cancer cell proliferation, particularly in combination with conventional chemotherapies. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the therapeutic potential of this compound and to expand our understanding of its mechanism of action in various cancer contexts. Further studies are warranted to establish a comprehensive profile of this compound's single-agent efficacy and to identify predictive biomarkers for sensitivity to MK2 inhibition.

References

The Selectivity of MK2-IN-3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of MK2-IN-3, a potent and ATP-competitive inhibitor of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MAPKAPK2 or MK2). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows to offer a comprehensive resource for researchers in pharmacology and drug discovery.

Introduction

Mitogen-activated protein kinase-activated protein kinase 2 (MK2) is a serine/threonine kinase that functions as a critical downstream effector of the p38 MAPK signaling pathway.[1] This pathway is activated by cellular stressors and inflammatory cytokines, playing a pivotal role in regulating the expression of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNFα).[1][2] As such, MK2 has emerged as a promising therapeutic target for a range of inflammatory diseases. This compound is a pyrrolopyridine-based compound identified as a highly selective inhibitor of MK2.[3] Understanding its selectivity is paramount for its development as a therapeutic agent and its use as a chemical probe to elucidate the biological functions of MK2.

Quantitative Selectivity Profile of this compound

This compound exhibits potent inhibition of MK2 with an IC50 value of 8.5 nM.[3] Its selectivity has been evaluated against a panel of related and unrelated kinases, demonstrating a favorable profile with significantly lower potency against other kinases. The quantitative data for the selectivity of this compound is summarized in the table below.

| Kinase Target | IC50 (µM) | Selectivity (fold vs. MK2) |

| MK2 | 0.0085 | 1 |

| MK3 | 0.21 | 25 |

| MK5 | 0.081 | 9.5 |

| ERK2 | 3.44 | 405 |

| MNK1 | 5.7 | 671 |

| p38α | >100 | >11765 |

| MSK1 | >200 | >23529 |

| MSK2 | >200 | >23529 |

| CDK2 | >200 | >23529 |

| JNK2 | >200 | >23529 |

| IKK2 | >200 | >23529 |

Data sourced from MedchemExpress and Anderson DR, et al. J Med Chem. 2007.[3][4]

Experimental Protocols

The following sections detail the methodologies used to determine the selectivity and cellular activity of this compound.

Biochemical Kinase Inhibition Assay

This protocol outlines the general procedure for determining the in vitro potency of this compound against a panel of kinases using a radiometric assay format.

Materials:

-

Recombinant human kinases (MK2, MK3, MK5, ERK2, MNK1, p38α, MSK1, MSK2, CDK2, JNK2, IKK2)

-

Kinase-specific peptide substrates

-

[γ-³³P]ATP

-

Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT)

-

This compound stock solution in DMSO

-

96-well filter plates

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 96-well plate, combine the kinase, its specific peptide substrate, and the diluted this compound in the kinase reaction buffer.

-

Initiate the kinase reaction by adding [γ-³³P]ATP.

-

Incubate the reaction mixture at 30°C for a predetermined time, ensuring the reaction is in the linear range.

-

Terminate the reaction by adding a stop solution (e.g., 3% phosphoric acid).

-

Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

-

Wash the filter plate to remove unincorporated [γ-³³P]ATP.

-

Measure the radioactivity of the captured substrate using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each concentration of this compound relative to a DMSO control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular TNFα Production Assay

This protocol describes a method to assess the cellular potency of this compound by measuring its effect on TNFα production in a human monocytic cell line.

Materials:

-

U937 cells

-

RPMI-1640 medium supplemented with 10% FBS

-

Phorbol 12-myristate 13-acetate (PMA) for cell differentiation (optional)

-

Lipopolysaccharide (LPS)

-

This compound stock solution in DMSO

-

Human TNFα ELISA kit

-

96-well cell culture plates

Procedure:

-

Seed U937 cells in a 96-well plate. For adherent cells, differentiate with PMA for 48 hours prior to the assay.

-

Pre-treat the cells with serial dilutions of this compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNFα production.

-

Incubate the cells for 4-6 hours at 37°C in a 5% CO₂ incubator.

-

Collect the cell culture supernatant.

-

Quantify the concentration of TNFα in the supernatant using a human TNFα ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage of TNFα production inhibition for each concentration of this compound relative to a DMSO-treated, LPS-stimulated control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the context of this compound's mechanism and evaluation, the following diagrams are provided.

Caption: The p38/MK2 signaling pathway and the inhibitory action of this compound.

Caption: A generalized workflow for the evaluation of kinase inhibitor selectivity.

Conclusion

This compound is a potent and highly selective inhibitor of MK2, demonstrating minimal activity against a range of other kinases. Its robust in vitro and cellular activity, coupled with its well-defined selectivity profile, makes it an invaluable tool for studying the physiological and pathological roles of the MK2 signaling pathway. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and development of MK2 inhibitors as potential therapeutic agents for inflammatory diseases.

References

- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 2. Mitogen-activated protein kinase-activated protein kinase-2 (MK2) and its role in cell survival, inflammatory signaling, and migration in promoting cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrrolopyridine inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

MK2-IN-3: A Technical Guide to a Potent and Selective Chemical Probe for MAPK-Activated Protein Kinase 2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of MK2-IN-3, a highly potent and selective chemical probe for the mitogen-activated protein kinase-activated protein kinase 2 (MK2). This document details the compound's mechanism of action, its application in studying the MK2 signaling pathway, and comprehensive experimental protocols for its use in research settings.

Mitogen-activated protein kinase-activated protein kinase 2 (MK2), a serine/threonine kinase, is a key downstream substrate of p38 MAP kinase.[1] The p38/MK2 signaling axis plays a critical role in the cellular response to stress and inflammation by regulating the synthesis of pro-inflammatory cytokines and controlling processes like cell migration and survival.[2][3] Given its central role in inflammation, MK2 has emerged as a promising therapeutic target for a range of inflammatory diseases and cancers.[1] The development of selective chemical probes is essential for dissecting the complex biology of MK2 and validating its therapeutic potential. This compound has been identified as a valuable tool for this purpose.

The MK2 Signaling Pathway

The p38 MAPK/MK2 signaling pathway is a crucial cascade that responds to environmental stressors and inflammatory cytokines.[2] Upon activation by upstream kinases, p38 MAPK phosphorylates and activates MK2.[3] Activated MK2 then translocates from the nucleus to the cytoplasm, along with p38, where it phosphorylates a variety of downstream substrates.[1][2]

Key downstream effects of MK2 activation include:

-

Inflammatory Cytokine Production : MK2 phosphorylates and regulates RNA-binding proteins such as TTP, AUF1, and HuR, which leads to the stabilization of mRNAs encoding for pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[4]

-

Cytoskeletal Remodeling and Cell Migration : A well-characterized substrate of MK2 is the small heat shock protein HSP27. Phosphorylation of HSP27 by MK2 inhibits its ability to destabilize actin filaments, thereby promoting cytoskeletal remodeling necessary for cell migration.[4][5]

-

Cell Survival and DNA Damage Response : MK2 is also involved in protecting cells from stressors by regulating the DNA damage response.[1]

This compound: A High-Quality Chemical Probe

This compound is a cell-permeable, ATP-competitive inhibitor of MK2.[6][7] Its high potency, selectivity, and demonstrated cellular and in vivo activity make it an excellent chemical probe for studying MK2 function.

Chemical and Physical Properties

| Property | Value |

| Chemical Formula | C₂₁H₁₆N₄O[8] |

| Molecular Weight | 340.38 g/mol [8] |

| CAS Number | 724711-21-1[8] |

| Solubility | DMSO: up to 68 mg/mL[6] |

Potency and Selectivity

This compound exhibits exceptional potency for MK2 with an IC₅₀ value of 8.5 nM.[6][9] Its selectivity has been profiled against a panel of related kinases, demonstrating a clear window for specific MK2 inhibition.

| Kinase Target | IC₅₀ (µM) | Selectivity vs. MK2 (Fold) |

| MK2 (MAPKAP-K2) | 0.0085 [9] | 1 |

| MK5 | 0.081[9] | 9.5 |

| MK3 | 0.21[9] | 24.7 |

| ERK2 | 3.44[9] | 405 |

| MNK1 | 5.7[9] | 670 |

| p38α | >100[9] | >11,760 |

| JNK2 | >200[9] | >23,500 |

| IKK2 | >200[9] | >23,500 |

| MSK1 | >200[9] | >23,500 |

| MSK2 | >200[9] | >23,500 |

| CDK2 | >200[9] | >23,500 |

Cellular and In Vivo Activity

This compound effectively suppresses the production of TNF-α in the human monocyte-like U937 cell line with an IC₅₀ of 4.4 µM.[9][10] Furthermore, it is orally active and has been shown to inhibit TNF-α production in a rat lipopolysaccharide (LPS) challenge model, with a 20 mg/kg dose resulting in a 20% reduction in TNF-α.[11]

Experimental Protocols

The following protocols provide detailed methodologies for utilizing this compound to investigate MK2 function.

MK2 Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol measures the amount of ADP produced by the kinase reaction, which correlates with MK2 activity.

Materials:

-

Recombinant active MK2 enzyme

-

MK2 substrate (e.g., HSP27tide peptide)[12]

-

ATP

-

Kinase Assay Buffer

-

This compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer. The final DMSO concentration should not exceed 1%.[13]

-

In a 384-well plate, add 1 µL of the this compound dilution or DMSO vehicle control.

-

Add 2 µL of MK2 enzyme diluted in kinase buffer.

-

Initiate the reaction by adding 2 µL of a substrate/ATP mixture.

-

Incubate the plate at room temperature for 60 minutes.[12]

-

Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.[12]

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.[12]

-

Read the luminescence on a plate reader.

-

Calculate IC₅₀ values by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to verify that this compound directly binds to and stabilizes MK2 within intact cells.[14]

Materials:

-

Cell line expressing endogenous MK2 (e.g., HEK293, U937)

-

Cell culture medium

-

This compound (dissolved in DMSO)

-

PBS with protease and phosphatase inhibitors

-

Thermal cycler

-

Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

-

Centrifuge

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Culture cells to ~80% confluency.

-

Treat cells with the desired concentration of this compound or DMSO vehicle control for 1-3 hours at 37°C.[15]

-

Harvest the cells and wash with PBS. Resuspend the cell pellet in PBS with inhibitors to a concentration of approximately 1 x 10⁷ cells/mL.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the aliquots across a temperature gradient (e.g., 40°C to 65°C) for 3 minutes in a thermal cycler, followed by cooling to 25°C for 3 minutes.[15]

-

Lyse the cells by three rapid freeze-thaw cycles or sonication.

-

Pellet the precipitated, aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

-

Carefully collect the supernatant containing the soluble protein fraction.

-

Analyze the amount of soluble MK2 in each sample by Western blotting. Increased thermal stability in the presence of this compound indicates target engagement.[16]

Western Blotting for Phospho-HSP27 (Ser82)

This assay measures the downstream pharmacological effect of MK2 inhibition by quantifying the phosphorylation of its substrate, HSP27.

Materials:

-

Cell line responsive to stress stimuli (e.g., HeLa, MCF7)

-

This compound

-

Stress-inducing agent (e.g., Anisomycin, UV radiation, or heat shock)[5][17]

-

Cell lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies: anti-Phospho-HSP27 (Ser82) and anti-total-HSP27

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Plate cells and allow them to adhere.

-

Pre-treat cells with various concentrations of this compound or DMSO vehicle for 1 hour.

-

Induce the p38/MK2 pathway by treating cells with a stressor (e.g., heat shock at 42°C for 30-60 minutes).[5]

-

Immediately wash cells with ice-cold PBS and lyse with lysis buffer containing phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

Denature 20-30 µg of protein from each sample by boiling in SDS-PAGE sample buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% w/v BSA in TBST for 1 hour at room temperature.[5]

-

Incubate the membrane with the primary anti-Phospho-HSP27 (Ser82) antibody overnight at 4°C with gentle shaking.[5]

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) reagent.

-

To normalize the data, strip the membrane and re-probe with an antibody against total HSP27. A dose-dependent decrease in the p-HSP27/total HSP27 ratio confirms MK2 inhibition.

Conclusion

This compound is a potent, selective, and cell-active inhibitor of MK2. Its well-characterized biochemical and cellular profile establishes it as a high-quality chemical probe, indispensable for investigating the physiological and pathological roles of the MK2 signaling pathway. The experimental protocols provided in this guide offer a robust framework for researchers to utilize this compound to dissect the intricate functions of MK2 in inflammation, cancer, and other disease states, thereby accelerating drug discovery and target validation efforts.

References

- 1. Mitogen-activated protein kinase-activated protein kinase-2 (MK2) and its role in cell survival, inflammatory signaling, and migration in promoting cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mitogen-activated protein kinase-activated protein kinase-2 (MK2) and its role in cell survival, inflammatory signaling, and migration in promoting cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The p38MAPK-MK2 Signaling Axis as a Critical Link Between Inflammation and Synaptic Transmission [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Phospho-HSP27 (Ser82) Antibody (#2401) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 6. selleckchem.com [selleckchem.com]

- 7. MK-2 Inhibitor III [sigmaaldrich.com]

- 8. apexbt.com [apexbt.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. caymanchem.com [caymanchem.com]

- 11. glpbio.com [glpbio.com]

- 12. promega.com.cn [promega.com.cn]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 16. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

Foundational Research on MK2-IN-3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on MK2-IN-3, a potent and selective inhibitor of MAP kinase-activated protein kinase 2 (MK2). This document summarizes its mechanism of action, biochemical and cellular activity, and provides detailed experimental protocols for key assays.

Core Concepts: Mechanism of Action and Signaling Pathway

This compound is an ATP-competitive inhibitor of MK2, a serine/threonine kinase that plays a crucial role in inflammatory signaling. MK2 is a key downstream substrate of the p38 MAPK pathway, which is activated by cellular and environmental stressors. Upon activation by p38 MAPK, MK2 translocates from the nucleus to the cytoplasm, where it phosphorylates various downstream targets, leading to the stabilization of mRNAs encoding pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α). By competitively binding to the ATP pocket of MK2, this compound prevents the phosphorylation of its substrates, thereby inhibiting the production of these inflammatory mediators.[1][2][3]

The p38/MK2 Signaling Pathway

The p38/MK2 signaling cascade is a critical regulator of inflammatory responses. The pathway is initiated by various extracellular stimuli, including stress and inflammatory cytokines, which activate a series of upstream kinases, ultimately leading to the phosphorylation and activation of p38 MAPK. Activated p38 MAPK then phosphorylates and activates MK2. This signaling cascade is a key target for anti-inflammatory drug discovery.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, including its biochemical potency, kinase selectivity, and cellular activity.

Table 1: Biochemical Potency and Kinase Selectivity of this compound

| Target Kinase | IC50 (nM) | Reference(s) |

| MK2 | 8.5 | [4] |

| MK3 | 210 | [4] |

| MK5 | 81 | [4] |

| ERK2 | 3440 | [4] |

| MNK1 | 5700 | [4] |

| p38α | >100,000 | [4] |

| MSK1 | >200,000 | [4] |

| MSK2 | >200,000 | [4] |

| CDK2 | >200,000 | [4] |

| JNK2 | >200,000 | [4] |

| IKK2 | >200,000 | [4] |

Table 2: Cellular Activity of this compound

| Assay | Cell Line | Stimulus | Measured Endpoint | IC50 (µM) | Reference(s) |

| TNF-α Production | U937 | LPS | TNF-α levels | 4.4 | [4] |